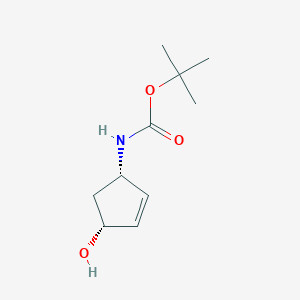

Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.28 g/mol It is a carbamate derivative featuring a cyclopentene ring with a hydroxyl group and a tert-butyl carbamate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate typically involves the reaction of a cyclopentene derivative with a tert-butyl carbamate. One common method includes the use of (1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-ylamine as a starting material, which is then reacted with tert-butyl chloroformate under basic conditions to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.

Types of Reactions:

Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.

Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted carbamates with different nucleophiles.

Aplicaciones Científicas De Investigación

Chemistry

Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate serves as an intermediate in the synthesis of more complex molecules, facilitating the development of novel compounds with desired properties.

Biology

Research indicates that this compound may exhibit biological activities such as enzyme interactions. Its structural features allow it to potentially act as an inhibitor or modulator of specific enzymes, impacting various biochemical pathways.

Medicine

In the medical field, this compound is being investigated for its therapeutic properties . It has potential applications as a prodrug, which can enhance the delivery of active pharmaceutical ingredients to target sites within the body .

Industry

This compound is utilized in the development of new materials and chemical processes, contributing to advancements in industrial applications. Its unique properties make it suitable for various applications in material science.

Case Study 1: Enzyme Interaction

A study explored the interaction between this compound and a specific enzyme involved in metabolic pathways. The results indicated that the compound could inhibit enzyme activity, suggesting its potential as a therapeutic agent in metabolic disorders.

Case Study 2: Synthesis of Complex Molecules

Researchers utilized this compound as a building block in synthesizing a new class of pharmaceuticals. The synthesis route was optimized to improve yield and purity, demonstrating its utility in drug development.

Mecanismo De Acción

The mechanism of action of Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and carbamate moiety play crucial roles in its binding affinity and activity. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways .

Comparación Con Compuestos Similares

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate: A stereoisomer with similar structural features but different spatial arrangement.

Tert-butyl ((1S,4R)-4-(hydroxymethyl)cyclopent-2-EN-1-YL)carbamate: A compound with an additional hydroxymethyl group.

Uniqueness: Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a carbamate moiety. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various research applications .

Actividad Biológica

Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate is a synthetic compound with significant potential in biological research and pharmaceutical applications. With the molecular formula C11H19NO3 and a molecular weight of 213.28 g/mol, this compound features a unique stereochemistry that contributes to its biological activity.

Chemical Structure and Properties

The compound's structure includes a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclopentene derivative. This configuration is critical for its reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl N-[(1S,4R)-4-hydroxycyclopent-2-en-1-yl]carbamate |

| Molecular Formula | C11H19NO3 |

| Molecular Weight | 213.28 g/mol |

| CAS Number | 201054-55-9 |

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The hydroxyl group and carbamate moiety enhance its binding affinity, allowing it to act as an inhibitor or modulator in biochemical pathways. This compound has been studied for its potential roles in:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Prodrug Properties : It can serve as a prodrug, facilitating the delivery of active pharmaceutical ingredients.

Antitumor Activity

Recent studies have indicated that this compound exhibits promising antitumor properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways.

Case Study: In Vitro Antitumor Effects

A study conducted on various cancer cell lines demonstrated the following results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 25 | Inhibition of proliferation |

Enzyme Interaction Studies

Research has also focused on the compound's interaction with specific enzymes. For example, it has been shown to inhibit the activity of certain proteases, which are crucial in various disease processes.

Enzyme Inhibition Data

Applications in Drug Development

This compound is being explored for its potential therapeutic applications. Its unique structure allows for modifications that can enhance its efficacy and selectivity towards specific biological targets.

Potential Therapeutic Uses

- Cancer Therapy : As indicated by its antitumor activity.

- Anti-inflammatory Agents : Potential to modulate inflammatory pathways.

- Prodrug Development : Enhancing bioavailability of other therapeutic agents.

Propiedades

IUPAC Name |

tert-butyl N-[(1S,4R)-4-hydroxycyclopent-2-en-1-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h4-5,7-8,12H,6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWUTEZECIYOCW-SFYZADRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@H](C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.